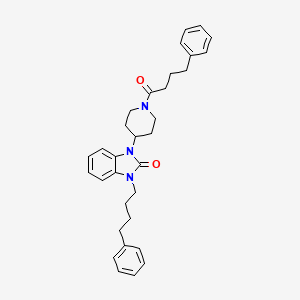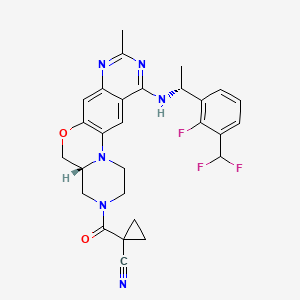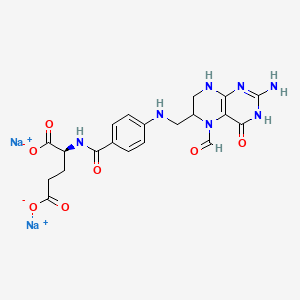
Folinic acid (disodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Folinic acid (disodium), also known as leucovorin, is a medication used to decrease the toxic effects of folic acid antagonists such as methotrexate and pyrimethamine. It is also used in combination with 5-fluorouracil to treat colorectal cancer and pancreatic cancer. Folinic acid is a form of folic acid that does not require activation by dihydrofolate reductase to be useful to the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Folinic acid can be synthesized through various methods. One common approach involves the reduction of folic acid to tetrahydrofolic acid, followed by formylation to produce folinic acid. The reaction conditions typically involve the use of reducing agents such as sodium borohydride and formylating agents like formic acid .
Industrial Production Methods
Industrial production of folinic acid often involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Folinic acid undergoes various chemical reactions, including:
Oxidation: Folinic acid can be oxidized to form folic acid.
Reduction: It can be reduced to tetrahydrofolic acid.
Substitution: Folinic acid can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.
Major Products Formed
Oxidation: Folic acid.
Reduction: Tetrahydrofolic acid.
Substitution: Various substituted folinic acid derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Folinic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in cellular metabolism and DNA synthesis.
Medicine: Used to reduce the toxic effects of chemotherapy drugs and to treat certain types of anemia.
Industry: Employed in the production of pharmaceuticals and as a nutritional supplement.
Mecanismo De Acción
Folinic acid exerts its effects by bypassing the blocked enzyme dihydrofolate reductase and restoring the folic acid pool in the body. This allows it to participate in the synthesis of purines, pyrimidines, and methionine, which are essential for DNA and protein synthesis. Folinic acid is converted to tetrahydrofolate, which then enters the folate cycle and supports various cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Folic acid: Requires activation by dihydrofolate reductase.
Methotrexate: A folic acid antagonist used in chemotherapy.
Pemetrexed: Another antifolate used in cancer treatment.
Uniqueness
Folinic acid is unique because it does not require activation by dihydrofolate reductase, making it effective in conditions where this enzyme is inhibited. This property allows it to be used as a rescue agent in chemotherapy and to treat folate deficiencies .
Propiedades
Fórmula molecular |
C20H21N7Na2O7 |
|---|---|
Peso molecular |
517.4 g/mol |
Nombre IUPAC |
disodium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H23N7O7.2Na/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;/q;2*+1/p-2/t12?,13-;;/m0../s1 |
Clave InChI |
FSDMNNPYPVJNAT-RIWFDJIXSA-L |
SMILES isomérico |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES canónico |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


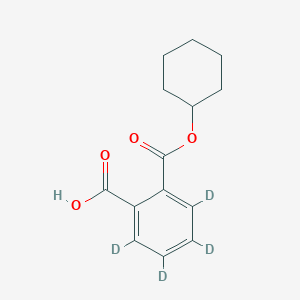
![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12404202.png)

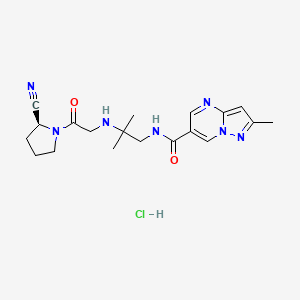
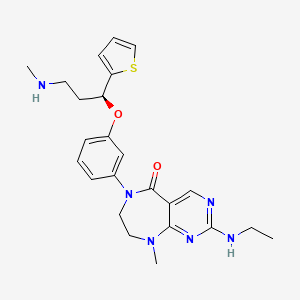
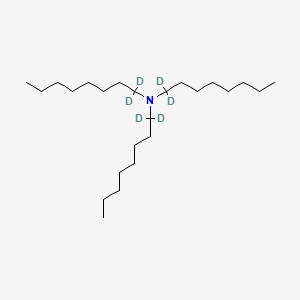
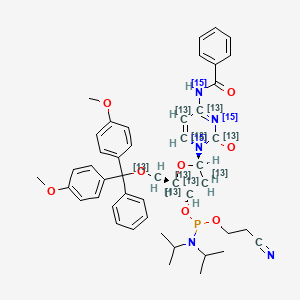

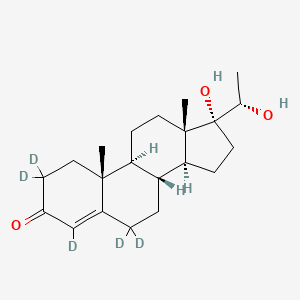
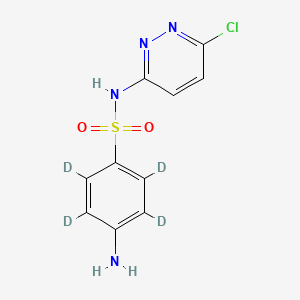

![(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12404263.png)
